2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine
Description
Properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-4-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrClFN2/c11-7-5-6(1-2-8(7)13)10-14-4-3-9(12)15-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFZDTFGTJBYAAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CC(=N2)Cl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Halogenation and Substitution on Pyrimidine Core
A common approach to synthesize halogenated pyrimidines involves the preparation of appropriately substituted pyrimidine rings followed by halogenation or nucleophilic substitution at specific positions.
- Starting materials often include halogenated pyrimidines such as 2,4-dichloropyrimidine or 5-bromo-2,4-dichloropyrimidine derivatives.
- Nucleophilic aromatic substitution (SNAr) reactions are employed to introduce aryl groups at the 2-position by displacement of chlorine atoms on the pyrimidine ring.
- The chlorine at the 4-position can be retained or introduced by chlorination reagents such as phosphorus oxychloride (POCl3).
Synthesis via 5-Bromo-2,4-dichloropyrimidine Intermediates
One detailed synthetic route involves the use of 5-bromo-2,4-dichloropyrimidine as a key intermediate, which can be selectively substituted at the 2-position with a 3-bromo-4-fluorophenyl moiety.
- A representative procedure includes reacting 5-bromo-2,4-dichloropyrimidine with 3-bromo-4-fluorophenyl nucleophiles or organometallic reagents under controlled temperature conditions (0–5 °C initially, then room temperature) in the presence of bases like triethylamine.
- The reaction is typically carried out in dichloromethane or similar solvents, with stirring for 1–2 hours.
- After reaction completion, the mixture is quenched in ice water, extracted, and purified by recrystallization or chromatography.
- Yields reported for similar substitutions reach up to 80–90% with high purity confirmed by NMR and LC-MS analysis.
Pyrimidine Ring Construction from Furanone Precursors
An alternative method involves the synthesis of halogenated pyrimidines by reacting halogenated 5-hydroxy-2(5H)-furanones with formamide at elevated temperatures (160–183 °C).
- This method provides an economical and scalable route to 5-halopyrimidines, including brominated derivatives.
- The reaction involves dropwise addition of the furanone to heated formamide, followed by neutralization, extraction, and purification.
- Yields for 5-bromopyrimidines via this route range from 14% to 38%, depending on conditions and substituents.
- Although this method is more general for 5-halopyrimidines, it can be adapted for derivatives with halogenated phenyl substituents.
Chlorination of Hydroxypyrimidines
For pyrimidines bearing hydroxy groups at the 4-position, chlorination using phosphorus oxychloride (POCl3) at elevated temperatures (around 85 °C) is an effective method to convert hydroxy groups to chloro substituents.
- This step is often the final transformation in multi-step syntheses of chloropyrimidines.
- The reaction typically proceeds with stirring for 2 hours, followed by removal of excess POCl3 and neutralization.
- Yields for chlorination steps can reach 85% or higher, with product purity above 98% after recrystallization.
Experimental Data Summary
Characterization and Analytical Findings
- NMR Spectroscopy: Characteristic proton signals for pyrimidine ring protons appear around 8.4–8.7 ppm, while aromatic protons of the 3-bromo-4-fluorophenyl moiety resonate between 7.3–8.7 ppm, confirming substitution patterns.
- LC-MS: Molecular ion peaks consistent with the expected molecular weight of the compound (around m/z 400–436 depending on substituents) confirm molecular integrity.
- IR Spectroscopy: Strong absorption bands corresponding to C–Cl and aromatic C–F bonds are observed, supporting the presence of halogen substituents.
- Purity: Recrystallization and chromatography yield products with purities exceeding 98%, suitable for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine can undergo various chemical reactions, including:
Oxidation: The bromo and fluoro groups on the phenyl ring can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of hydroxyl groups.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Bromo and fluoro derivatives can be converted to their corresponding oxo derivatives.
Reduction Products: Hydroxylated derivatives of the phenyl ring.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Anti-inflammatory Properties
Research has indicated that pyrimidine derivatives, including 2-(3-bromo-4-fluorophenyl)-4-chloropyrimidine, exhibit notable anti-inflammatory effects. A study highlighted the synthesis of several pyrimidine derivatives that demonstrated potent inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is crucial in the inflammatory response. The half-maximal inhibitory concentration (IC50) values for some derivatives were comparable to those of established anti-inflammatory drugs like celecoxib .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Pyrimidine derivatives have shown effectiveness against various bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications in the pyrimidine ring can enhance antibacterial activity, making these compounds potential candidates for developing new antibiotics .
Anticancer Effects
Recent studies have explored the anticancer potential of pyrimidine derivatives, including this compound. These compounds have been found to induce apoptosis in cancer cells and inhibit tumor growth in vivo, indicating their potential as chemotherapeutic agents .
Synthesis Techniques
The synthesis of this compound involves several methodologies, including:
- One-Pot Reactions : Efficient one-pot reactions have been developed for synthesizing various substituted pyrimidines using readily available starting materials and catalysts such as zinc oxide or manganese oxides .
- Aromatic Substitution : Methods involving aromatic substitution reactions are commonly employed to introduce the bromo and fluoro substituents onto the pyrimidine ring .
Green Chemistry Approaches
Recent advancements emphasize environmentally friendly synthesis methods that reduce waste and utilize less hazardous reagents. These approaches align with modern green chemistry principles, making the production of such compounds more sustainable .
Material Science
Beyond biological applications, this compound is also utilized in material science for producing dyes and pigments due to its stable chemical structure and reactivity profiles.
Agrochemical Development
The compound has potential applications in agrochemicals as herbicides or fungicides, owing to its ability to interfere with specific biological pathways in plants and pests .
Mechanism of Action
2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine is structurally similar to other halogenated pyrimidines, such as 2-(3-bromo-4-fluorophenyl)-4-methylpyrimidine and 2-(3-bromo-4-fluorophenyl)-4-aminopyrimidine. These compounds differ in the substituents on the pyrimidine ring, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of halogen atoms, which can influence its properties and applications.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
2-(4-Bromophenyl)-4-chloropyrimidine
- Structure : Bromine at the phenyl ring’s 4-position; lacks fluorine.
- Molecular Formula : C₁₀H₆BrClN₂.
- Melting Point : 120–121°C .
- Key Difference : The absence of fluorine reduces electron-withdrawing effects compared to the target compound. This may lower reactivity in nucleophilic aromatic substitution (NAS) reactions.
2-(5-Bromopyridin-2-yl)-4-chloropyrimidine
- Structure : Pyridine ring replaces phenyl, with bromine at the 5-position.
- Molecular Weight : 364.63 g/mol .
- This could enhance solubility or binding affinity in biological systems.
7-Bromo-4-chloropyrido[3,2-d]pyrimidine
Reactivity in Solvolysis and Functionalization
- 2-(1'-Bromo-1'-methylethyl)-4-chloropyrimidine (): Exhibits solvolysis rates in 50% aqueous methanol (pH 7.0) at varying temperatures. The bulky isopropyl-bromo group may hinder NAS compared to the target compound’s phenyl-bromo substituent.
Lithiation Regioselectivity ():
- 2,4-Dichloropyrimidine and 2-(methylsulfanyl)-4-chloropyrimidine undergo lithiation at the 5-position (adjacent to chlorine) when treated with LDA.
- The target compound’s 3-bromo-4-fluorophenyl group may direct lithiation to different positions, affecting subsequent functionalization.
Physicochemical Properties
*Inferred data based on analogues.
Biological Activity
2-(3-Bromo-4-fluorophenyl)-4-chloropyrimidine is a synthetic compound belonging to the pyrimidine class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a pyrimidine ring substituted with a bromine atom, a fluorine atom, and a chlorine atom. This unique arrangement contributes to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in various biological pathways. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It may modulate the activity of various receptors, influencing signal transduction pathways critical for cell proliferation and survival.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. For instance, it has been investigated for its effects on cancer cell lines, demonstrating cytotoxicity against several types of tumors.
The compound's mechanism involves inducing apoptosis and inhibiting cell cycle progression in cancer cells.
Antimicrobial Activity
This compound also exhibits antimicrobial properties. Studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 | |
| Escherichia coli | 25 | |
| Pseudomonas aeruginosa | 30 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Case Studies
- Cytotoxicity in Cancer Models : A study conducted on FaDu hypopharyngeal tumor cells indicated that treatment with this compound resulted in significant apoptosis induction compared to control groups, highlighting its potential as an anticancer agent .
- Antibacterial Efficacy : In a comparative study against standard antibiotics, this compound displayed lower MIC values than conventional treatments for certain Gram-positive bacteria, suggesting its potential use as an alternative or adjunct therapy in bacterial infections .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC or HPLC.
- Purify intermediates using column chromatography (silica gel, hexane/EtOAc gradient).
How should researchers purify and characterize this compound?
Basic
Purification :
- Use recrystallization from ethanol/water mixtures or flash chromatography (silica gel, 5–20% EtOAc in hexane) to isolate the compound. Ensure solvents are degassed for halogen-sensitive intermediates .
Q. Characterization :
- NMR (¹H, ¹³C, and ¹⁹F NMR): Confirm substitution patterns via coupling constants (e.g., ³J₃-Br and ⁴J₄-F in the aryl ring) .
- HRMS : Validate molecular weight (expected [M+H]⁺ = 315.94 Da).
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water mobile phase) .
How can X-ray crystallography resolve structural ambiguities in halogenated pyrimidines?
Advanced
Method :
- Grow single crystals via slow evaporation (e.g., in CHCl₃/MeOH).
- Use SHELXL for structure refinement and ORTEP-3 for graphical representation .
Example :
A related compound, 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine, was analyzed using Mo-Kα radiation (λ = 0.71073 Å) at 150 K. The structure revealed a dihedral angle of 45.2° between the pyrimidine and aryl rings, critical for understanding steric effects .
What strategies resolve contradictions in spectroscopic data for this compound?
Q. Advanced
- Cross-validation : Compare NMR data with DFT-calculated chemical shifts (e.g., using Gaussian 09). Discrepancies in ¹³C signals may indicate rotameric equilibria .
- Variable-temperature NMR : Identify dynamic processes (e.g., hindered rotation of the aryl group) by observing signal coalescence at elevated temperatures .
- X-ray vs. NMR : Resolve conflicting substituent orientations using crystallographic data as a reference .
How to optimize Suzuki-Miyaura reactions for halogenated intermediates?
Advanced
Experimental Design :
- Catalyst screening : Test Pd(OAc)₂ with SPhos ligand for enhanced stability of bromo intermediates .
- Solvent/base optimization : Use Cs₂CO₃ in dioxane/H₂O (4:1) to minimize dehalogenation side reactions.
- Kinetic monitoring : Track Pd leaching via ICP-MS to adjust catalyst loading (0.5–2 mol%) .
Q. Advanced
- Epacadostat (INCB024360) : A related 4-chloropyrimidine derivative acts as an IDO1 inhibitor. Structural analogs with bromo/fluoro substituents show enhanced binding to heme pockets .
- HIV-1 inhibitors : Diarylpyrimidines with halogenated aryl groups exhibit non-nucleoside reverse transcriptase inhibition (IC₅₀ < 50 nM) via hydrophobic interactions with the protein pocket .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
